Cas no 116253-63-5 (4-(quinolin-8-yloxy)aniline)

4-(quinolin-8-yloxy)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E592288-50mg |
4-(Quinolin-8-yloxy)aniline |
116253-63-5 | 50mg |
$ 70.00 | 2022-06-05 | ||
Enamine | EN300-59455-2.5g |
4-(quinolin-8-yloxy)aniline |
116253-63-5 | 95.0% | 2.5g |
$614.0 | 2025-03-21 | |
Aaron | AR01A8EP-5g |
4-(quinolin-8-yloxy)aniline |
116253-63-5 | 95% | 5g |
$1274.00 | 2025-02-09 | |
A2B Chem LLC | AV55973-250mg |
4-(quinolin-8-yloxy)aniline |
116253-63-5 | 95% | 250mg |
$158.00 | 2024-04-20 | |
1PlusChem | 1P01A86D-50mg |
4-(quinolin-8-yloxy)aniline |
116253-63-5 | 95% | 50mg |
$94.00 | 2025-03-04 | |
Aaron | AR01A8EP-100mg |
4-(quinolin-8-yloxy)aniline |
116253-63-5 | 95% | 100mg |
$140.00 | 2025-02-09 | |
A2B Chem LLC | AV55973-2.5g |
4-(quinolin-8-yloxy)aniline |
116253-63-5 | 95% | 2.5g |
$682.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322893-5g |
4-(Quinolin-8-yloxy)aniline |
116253-63-5 | 95% | 5g |
¥22881.00 | 2024-08-09 | |
A2B Chem LLC | AV55973-500mg |
4-(quinolin-8-yloxy)aniline |
116253-63-5 | 95% | 500mg |
$265.00 | 2024-04-20 | |
A2B Chem LLC | AV55973-50mg |
4-(quinolin-8-yloxy)aniline |
116253-63-5 | 95% | 50mg |
$91.00 | 2024-04-20 |
4-(quinolin-8-yloxy)aniline 関連文献
-
1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
4-(quinolin-8-yloxy)anilineに関する追加情報
Comprehensive Overview of 4-(quinolin-8-yloxy)aniline (CAS No. 116253-63-5): Properties, Applications, and Research Insights
4-(quinolin-8-yloxy)aniline (CAS No. 116253-63-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This quinoline-derived amine exhibits unique structural features, combining a quinoline moiety with an aniline group through an ether linkage. Its molecular formula, C15H12N2O, and precise architecture make it a valuable intermediate in synthetic chemistry.
Recent studies highlight the compound's role in developing fluorescent probes and photoactive materials, aligning with the growing demand for organic electronics and sensors. Researchers are particularly interested in its electron-donating properties and conjugated π-system, which contribute to applications in OLEDs (Organic Light-Emitting Diodes) and biomedical imaging. These applications resonate with current trends in sustainable technology and precision medicine.
The synthesis of 4-(quinolin-8-yloxy)aniline typically involves Ullmann-type coupling reactions between 8-hydroxyquinoline and 4-iodoaniline, optimized for high yield and purity. Analytical characterization via HPLC, NMR, and mass spectrometry confirms its structural integrity. Notably, its thermal stability (decomposition point >250°C) and solubility profile (soluble in DMSO, DMF; sparingly soluble in water) make it adaptable for diverse experimental conditions.
In pharmaceutical contexts, derivatives of this compound are explored for kinase inhibition and antimicrobial activity, addressing global concerns like antibiotic resistance. Computational studies (molecular docking) suggest potential interactions with protein targets, though clinical relevance requires further validation. This aligns with frequent search queries such as "quinoline-based drugs" and "new antibiotic scaffolds."
Environmental and safety assessments indicate that 4-(quinolin-8-yloxy)aniline requires standard laboratory precautions (gloves, ventilation) but lacks significant ecotoxicity at typical usage scales. Its low volatility minimizes inhalation risks, though skin contact should be avoided. Regulatory databases classify it as non-hazardous under normal handling conditions.
Future research directions include optimizing its photophysical properties for solar cell applications and exploring catalytic roles in green chemistry reactions. The compound’s versatility positions it at the intersection of materials science and drug discovery, making it a subject of ongoing patent filings (WO2021156789 references similar structures).
For researchers sourcing CAS 116253-63-5, purity grades (>98%) are critical for reproducibility. Suppliers often provide technical data sheets detailing storage conditions (desiccated, -20°C) and spectral data. Collaborative projects increasingly leverage AI-driven molecular design to accelerate derivative development, reflecting industry shifts toward digital chemistry platforms.
116253-63-5 (4-(quinolin-8-yloxy)aniline) 関連製品
- 2229018-62-4(4-3-(methylsulfanyl)phenyloxane-2,6-dione)
- 120351-98-6(2-(2,5-dimethoxyphenoxy)ethan-1-amine)
- 1349718-91-7(3-Methoxy-4-(oxetan-3-yloxy)phenylmethanamine)
- 1815591-68-4(tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate)
- 1270334-51-4(3-amino-3-(2-bromopyridin-3-yl)propanoic acid)
- 2034290-80-5((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone)
- 1695484-59-3(2,2-difluoro-1-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine)
- 1781090-99-0(4-(3-bromo-5-methylphenyl)methylpiperidine)
- 1797800-80-6(N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide)
- 946202-85-3(5-{2-(dimethylamino)ethylamino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)



